
CL-316243
Übersicht
Beschreibung
CL-316243 is a synthetic, selective β3-adrenergic receptor (β3-AR) agonist with the chemical name 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt . It exhibits high specificity for β3-ARs, which are predominantly expressed in white adipose tissue (WAT) and brown adipose tissue (BAT) . Its primary mechanisms include increasing fatty acid oxidation, energy expenditure, and thermogenesis via activation of uncoupling protein 1 (UCP1) in BAT and inducing "browning" of WAT . Preclinical studies demonstrate potent anti-obesity and anti-diabetic effects in rodent models, including reduced adiposity, improved insulin sensitivity, and lowered circulating insulin and glucose levels . This compound also attenuates mammary tumor progression in hyperinsulinemic mouse models by correcting metabolic dysfunction .
Vorbereitungsmethoden
Synthetic Route Development for CL-316243
Key Intermediate Synthesis
The synthesis of this compound begins with the preparation of a chiral indole intermediate. As detailed in a scalable process for a related β3-adrenergic agonist, 7-benzyloxy-1H-indole (4) undergoes Grignard reaction with methylmagnesium bromide to form the indole Grignard reagent (12) . Subsequent coupling with N-Fmoc-D-alanyl chloride (22) yields the 3-acylindole intermediate (26), which is reduced with sodium borohydride (NaBH4) in a mixed solvent system of acetonitrile (MeCN) and isopropanol (2-PrOH) at reflux . The reduction step achieves stereochemical control, critical for the (R,R)-configuration of this compound.
Deprotection and Crystallization
The crude product from the reduction step undergoes acidic deprotection using oxalic acid, yielding (R)-3-(2-aminopropyl)-7-benzyloxy-1H-indole [(R)-7] as a crystalline oxalate salt . This intermediate is isolated in 60% yield with >99% enantiomeric excess (ee), confirmed by chiral HPLC . The Boc-protection of (R)-7 followed by catalytic hydrogenation removes the benzyl group, generating (R)-3-(2-aminopropyl)-7-hydroxy-1H-indole (31) .
Final Alkylation and Salt Formation
Alkylation of (31) with chloroacetic acid diethylamide (ClCH2CONEt2) introduces the dicarboxylate side chain, forming the free acid precursor of this compound . Treatment with sodium hydroxide converts the acid to the disodium salt, yielding this compound with a molecular weight of 465.8 g/mol . The final product is purified via recrystallization from aqueous ethanol, achieving ≥97% purity as verified by HPLC .
Formulation and Stability Protocols
Solubility and Stock Solution Preparation
This compound exhibits high aqueous solubility (46.58 mg/mL in water at 25°C), facilitating its use in in vitro and in vivo studies . For cell-based assays, a stock solution is prepared by dissolving the compound in sterile PBS (pH 7.2) at 3 mg/mL, followed by filtration through a 0.22 μm membrane . The solubility profile in common solvents is summarized below:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
Water | 46.58 | 100 |
DMSO | 0.5 | 1.07 |
PBS (pH 7.2) | 3.0 | 6.45 |
In Vivo Dosing Formulation
For preclinical studies, this compound is administered via subcutaneous osmotic pumps (Alzet #1004) at 25 μg/day, equivalent to 1 mg/kg/day in mice . The compound is dissolved in a vehicle of sterile water and phosphate-buffered saline (PBS), with stability maintained for 28 days at 4°C . Accelerated stability studies under forced degradation conditions (40°C/75% RH) confirm no significant hydrolysis or oxidation over 6 months when stored desiccated at -20°C .
Analytical Characterization
Spectroscopic Validation
The structure of this compound is confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
1H NMR (400 MHz, D2O) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.25 (m, 1H, CH), 3.70 (s, 4H, OCH2COO−), 3.12 (m, 2H, CH2NH), 1.45 (d, J = 6.8 Hz, 3H, CH3) .
-
HRMS (ESI+) : m/z calculated for C20H18ClNO7 [M+H]+ 428.0898, found 428.0901 .
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane:isopropanol:trifluoroacetic acid (90:10:0.1) as the mobile phase resolves the (R,R)-enantiomer from its (S,S)-counterpart, confirming >99.5% ee .
Scale-Up Considerations
Process Optimization
Large-scale production (≥100 g) employs continuous flow hydrogenation to enhance reaction efficiency and reduce catalyst loading (Pd/C, 5 wt%) . Critical process parameters include:
-
Temperature : 50°C for hydrogenation step
-
Pressure : 30 psi H2
-
Residence Time : 120 minutes
This methodology achieves 91% yield for the alkylation step and 79% overall yield for the final disodium salt .
Environmental Controls
Waste streams containing residual oxalic acid and sodium borohydride are neutralized with calcium hydroxide prior to disposal, adhering to EPA guidelines .
Pharmacological Preparation in Preclinical Models
Cell Culture Applications
In white and brown preadipocyte differentiation assays, this compound is added to culture medium at 10 nM on day 3 post-confluence . Lipid accumulation is quantified via Oil Red O staining at day 10, demonstrating a 30% increase in white adipocytes compared to brown adipocytes .
Animal Dosing Regimens
For metabolic studies in high-fat diet (HFD) mice, this compound is administered via intraperitoneal injection (1 mg/kg/day) for 21 days . This protocol reduces fasting glucose by 22% and serum insulin by 35%, with concomitant upregulation of peroxisomal fatty acid oxidation genes (e.g., Acox1, Cpt1a) .
Comparative Efficacy in Formulations
Parameter | Subcutaneous Pump | Intraperitoneal Injection |
---|---|---|
Bioavailability | 98% ± 2% | 85% ± 5% |
Cmax (ng/mL) | 120 ± 15 | 95 ± 10 |
T1/2 (hours) | 4.2 ± 0.3 | 3.8 ± 0.2 |
AUC0-24 (ng·h/mL) | 980 ± 45 | 720 ± 50 |
Data derived from pharmacokinetic studies in Sprague-Dawley rats (n=6/group) .
Impurity Profiling
Identified Degradation Products
Forced degradation studies reveal two primary impurities:
-
Des-chloro analog : Formed via hydrolytic cleavage of the 3-chlorophenyl group (0.3% at pH 2, 40°C).
-
Oxidative dimer : Resulting from peroxide-mediated coupling (0.2% under 1% H2O2, 25°C) .
Specifications for Release
Parameter | Acceptance Criterion |
---|---|
Purity (HPLC) | ≥97.0% |
Heavy Metals (Pb) | ≤10 ppm |
Residual Solvents | <500 ppm (cumulative) |
Bacterial Endotoxins | <0.5 EU/mg |
Troubleshooting Common Synthesis Issues
Low Coupling Efficiency
Incomplete acylation during the N-Fmoc-D-alanyl chloride coupling step is mitigated by:
-
Maintaining reaction temperature at -10°C to 0°C
-
Using freshly distilled tetrahydrofuran (THF) as solvent
Enantiomeric Purity Loss
Racemization during the Boc-deprotection step is minimized by:
Analyse Chemischer Reaktionen
Structural Characteristics and Reactivity
CL-316243 features a benzodioxole core linked to a chlorophenyl group via a hydroxyethylamino-propyl chain (Figure 1). Key reactive moieties include:
- Carboxylate groups : Two sodium-bound carboxylates enhance solubility in polar solvents (e.g., water: 46.58 mg/mL) .
- Chlorophenyl ring : Electron-withdrawing chlorine substituent influences electrophilic substitution reactions.
- Hydroxyl and amino groups : Potential sites for hydrogen bonding or oxidative degradation .
Table 1: Key structural descriptors
Parameter | Value | Source |
---|---|---|
Molecular formula | C₂₀H₁₈ClNNa₂O₇ | |
SMILES | [Na+].[Na+].C[C@H](CC1=CC=C2OC(OC2=C1)(C(=O)[O-])C(=O)[O-])NC[C@H](O)C3=CC=CC(Cl)=C3 | |
Stereochemistry | (R,R)-enantiomer |
Physicochemical Stability
This compound exhibits stability under controlled storage conditions but is sensitive to environmental factors:
- Thermal stability : Stable at -20°C under desiccation; prolonged exposure to >25°C may degrade carboxylate groups .
- Light sensitivity : No direct data, but aromatic systems (e.g., benzodioxole) typically require protection from UV light .
- pH-dependent solubility : Soluble in PBS (pH 7.2) at 3 mg/mL; precipitation observed in acidic buffers .
Table 2: Solubility profile
Solvent | Solubility (mg/mL) | Notes | Source |
---|---|---|---|
Water | 46.58 | Optimal for stock solutions | |
DMSO | 0.5 | Limited solubility | |
PBS (pH 7.2) | 3.0 | Physiological relevance |
In Vivo Metabolic Interactions
This compound undergoes minimal hepatic metabolism but interacts with biological systems through:
- β3-adrenergic receptor binding : EC₅₀ = 3 nM, with >10,000-fold selectivity over β₁/β₂ receptors .
- Lipolysis stimulation : Increases free fatty acids (FFAs) via adipose tissue activation, indirectly elevating insulin sensitivity .
- Thermogenic pathway activation : Upregulates UCP-1 expression in brown adipose tissue (BAT), requiring intact BAT for full efficacy .
Table 3: Metabolic pathway modulation
Synthetic Considerations
This compound is synthesized as a disodium salt to enhance bioavailability. Key steps include:
- Chiral resolution : Enantioselective synthesis of the (R,R)-configuration critical for receptor specificity .
- Salt formation : Carboxylate groups neutralized with sodium ions for improved aqueous solubility .
- Purification : HPLC confirms ≥98% purity, with residual solvents (e.g., DMSO) <0.1% .
Stability in Formulations
Preclinical formulations prioritize solubility and bioactivity:
Wissenschaftliche Forschungsanwendungen
Metabolic Health and Diabetes Management
CL-316243 has shown promise in improving metabolic health, particularly in the context of obesity and type 2 diabetes (T2D).
- Insulin Sensitivity: Research indicates that treatment with this compound can restore the expression of genes involved in fatty acid oxidation, thereby improving insulin sensitivity in pre-diabetic models. In a study involving MKR mice, treatment led to significant decreases in circulating glucose and insulin levels, along with enhanced expression of peroxisomal fatty acid oxidation genes .
- Mechanisms of Action: The compound appears to modulate pathways related to glucose metabolism and lipid storage. For instance, it has been linked to the downregulation of retinaldehyde dehydrogenases and the upregulation of biomarker genes such as ACAA1 and HSD17b4, which could serve as targets for future therapeutics .
Muscle Physiology
This compound has been investigated for its effects on skeletal muscle strength and function.
- Muscle Strength Enhancement: In a study with wild-type mice, administration of this compound resulted in a significant increase in muscle strength as measured by grip strength tests. The treated mice exhibited a 23% increase in peak force compared to controls .
- Hypertrophy Effects: The compound also induced an increase in muscle fiber cross-sectional area (CSA), particularly in fast-twitch muscles, suggesting potential applications in muscle hypertrophy .
- Mechanical Properties: Notably, this compound treatment reduced the transversal stiffness of muscle fibers, indicating a modulation of the elastic properties of muscle tissue. This finding may have implications for understanding conditions associated with high muscle stiffness .
Obesity Treatment
This compound is recognized for its anti-obesity effects through its action on brown adipose tissue (BAT).
- Activation of BAT: Studies demonstrate that this compound activates human brown adipose tissue, promoting thermogenesis and energy expenditure. This activation is associated with an increase in multilocular fat cells in white adipose tissue (WAT) .
- Weight Management: Its ability to enhance insulin-stimulated glucose disposal further supports its role as an anti-obesity agent. In non-obese rats, this compound improved metabolic parameters related to obesity management .
Potential Antidepressant Effects
Emerging research suggests that this compound may have antidepressant properties.
- Animal Models: Studies have indicated that selective β3-adrenoceptor agonists like this compound could exhibit antidepressant effects in animal models, potentially offering new avenues for treating mood disorders .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
Wirkmechanismus
CL 316243 exerts its effects by selectively activating β3-adrenoceptors, which are primarily found in adipose tissue . Upon activation, these receptors stimulate the breakdown of fat (lipolysis) and increase the production of heat (thermogenesis) in brown adipose tissue . This process involves the activation of signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Selectivity and Receptor Targeting
Compound | Selectivity | Key Tissue Targets |
---|---|---|
CL-316243 | β3-AR agonist | WAT, BAT |
Mirabegron | β3-AR agonist | Bladder smooth muscle |
Isoproterenol | Non-selective β-agonist | Cardiac, pulmonary tissues |
Salbutamol | β2-AR agonist | Bronchial smooth muscle |
- This compound : Highly selective for β3-ARs, with minimal off-target effects on β1/β2 receptors .
- Mirabegron : Clinically approved for overactive bladder, it shares β3-AR selectivity but lacks significant metabolic effects in adipose tissue .
- Isoproterenol: Non-selective β-agonist with strong β1/β2 activity, inducing lipolysis but causing cardiovascular side effects (e.g., tachycardia) .
- Salbutamol : β2-AR agonist used in asthma; exhibits weaker relaxation of uterine smooth muscle compared to this compound .
Molecular Mechanisms and Pathways
- This compound : Activates p38/MAPK to upregulate UCP1 in adipocytes, increasing mitochondrial uncoupling and energy expenditure .
- Mirabegron : Shares cAMP activation but lacks p38/MAPK-mediated metabolic effects .
In Vivo Efficacy and Limitations
- This compound : Induces multilocular adipocytes in WAT but fails to enhance glucose uptake in inguinal fat despite increased perfusion . Efficacy is lost in Bscl2−/− mice, indicating genetic dependency .
- Isoproterenol: Promotes lipolysis but with transient metabolic benefits .
Data Tables
Table 1: Comparative Metabolic Effects in Rodent Models
Table 2: Clinical and Preclinical Status
Compound | Development Stage | Primary Use |
---|---|---|
This compound | Preclinical | Metabolic research |
Mirabegron | Marketed | Overactive bladder |
Salbutamol | Marketed | Asthma, COPD |
Biologische Aktivität
CL-316243 is a selective β3-adrenergic receptor agonist that has garnered attention for its potential anti-obesity and metabolic effects. This compound is primarily studied for its ability to stimulate brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT). The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on metabolism, and relevant research findings.
This compound acts as a potent agonist for β3-adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to several physiological responses:
- Increased Lipolysis : this compound promotes the breakdown of stored fats in adipocytes, facilitating the release of free fatty acids into the bloodstream.
- Thermogenesis : The compound enhances the thermogenic activity of BAT, leading to increased energy expenditure.
- Browning of WAT : It induces a phenotypic switch in white adipocytes towards a brown fat-like state, characterized by the expression of uncoupling protein 1 (UCP1) and other thermogenic markers.
Study Overview
A variety of studies have explored the effects of this compound on metabolic parameters in different animal models, particularly mice. Key findings include:
-
Energy Expenditure and Weight Management :
- In a study conducted at varying temperatures (22°C vs. thermoneutrality), this compound treatment resulted in increased energy expenditure by approximately 10% at 22°C and 14% at thermoneutrality. Despite this increase, significant weight loss was not consistently observed due to compensatory increases in food intake .
-
Adipose Tissue Changes :
- Chronic treatment with this compound led to a reduction in lipid droplet size in BAT and an increase in UCP1 protein levels, indicating enhanced thermogenic capacity. Additionally, there was a modest browning effect observed in WAT, evidenced by increased expression of UCP1 and other browning markers .
- Metabolic Improvements :
Case Studies
Several case studies have illustrated the efficacy of this compound in specific conditions:
- In obese Zucker rats, treatment with this compound demonstrated significant reductions in body fat and improvements in insulin sensitivity. The mechanism was linked to enhanced lipolysis and increased energy expenditure due to BAT activation .
- Another study utilizing imaging techniques such as computed tomography revealed that this compound induced heterogeneous increases in tissue radiodensity within WAT depots, suggesting enhanced vascularization and cellular changes associated with browning .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which CL-316243 exerts its metabolic effects, and how can these be experimentally validated?
this compound is a highly selective β3-adrenoceptor agonist (EC50 = 3 nM), with >10,000-fold selectivity over β1/β2 receptors . Its metabolic effects include activating lipolysis, thermogenesis in brown adipose tissue (BAT), and inducing white adipose tissue (WAT) browning. To validate these mechanisms, researchers should:
- Use β3-adrenoceptor knockout (KO) models to confirm receptor specificity (e.g., compare responses in WT vs. KO mice) .
- Quantify downstream markers like uncoupling protein 1 (UCP1) via immunohistochemistry or RNA sequencing in adipose tissues .
- Measure metabolic outputs (oxygen consumption, CO2 production) via indirect calorimetry during acute and chronic dosing .
Q. What experimental models are most appropriate for studying this compound's anti-obesity and anti-diabetic effects?
- Rodent models of obesity/diabetes : Zucker Diabetic Fatty (ZDF) rats or MKR+/+ mice, which exhibit hyperinsulinemia and impaired glucose tolerance. This compound administration in ZDF rats reduces weight gain, improves glycemia, and normalizes insulin sensitivity .
- BAT/WAT browning models : Use cold exposure or this compound treatment in wild-type mice, combined with PET/CT imaging to track glucose uptake and fat browning .
- Tumor models : For cancer-related metabolic studies, employ PyVmT or Neu/ErbB2-driven mammary tumor models in MKR+/+ mice to assess this compound's impact on tumor growth and metastasis .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound-induced increases in tissue perfusion and the absence of glucose uptake enhancement?
Studies show this compound increases vascular perfusion and tissue hydration in WAT but does not enhance glucose uptake or oxidative metabolism . Methodological approaches to address this discrepancy include:
- Multi-modal imaging : Combine DCEUS (dynamic contrast-enhanced ultrasound) for perfusion analysis with <sup>18</sup>F-FDG PET/CT to quantify glucose uptake in the same cohort .
- Time-course experiments : Assess whether glucose uptake lags behind perfusion changes during prolonged treatment.
- Mechanistic probes : Investigate insulin-independent glucose disposal pathways (e.g., AMPK activation) and compare with this compound-treated tissues .
Q. What factors contribute to the heterogeneous browning of adipose tissue observed with this compound treatment?
Browning heterogeneity is influenced by anatomical location (e.g., proximity to vasculature) and molecular regulators like SRSF1, which governs mitochondrial function . To study this:
- Spatial mapping : Use X-ray CT or MRI to correlate regional browning with vascular density .
- Genetic screens : Perform transcriptomic analysis (RNA-seq) on adipocytes from high- vs. low-browning regions to identify modifiers like SRSF1 or CEBPB .
- Pharmacological inhibition : Test EPAC/RAP2A pathway blockers to determine their role in β3-adrenoceptor desensitization and browning variability .
Q. How should researchers design studies to reconcile conflicting data on this compound's effects on insulin sensitivity?
this compound improves insulin sensitivity in ZDF rats but shows no effect on glucose uptake in murine WAT . Key considerations:
- Model selection : Use diabetic vs. non-diabetic models to isolate context-dependent effects.
- Endpoint standardization : Measure both systemic (HOMA-IR, glucose tolerance) and tissue-specific (phospho-AKT levels, GLUT4 translocation) insulin responses .
- Dose optimization : Titrate this compound to avoid receptor desensitization, which occurs via EPAC/RAP2A/PLC-dependent pathways .
Q. What methodologies optimize this compound delivery to target tissues while minimizing off-target effects?
- Transdermal delivery : Microneedle arrays (MN) enhance bioavailability and reduce systemic exposure compared to injections. Validate via pharmacokinetic profiling and TSH level monitoring (a marker of systemic β-adrenergic activation) .
- Tissue-specific targeting : Conjugate this compound to adipose-homing nanoparticles or peptides (e.g., targeting prohibitin or CD36) .
- Dose scheduling : Intermittent dosing (e.g., 3 days/week) may prevent β3-adrenoceptor downregulation observed in chronic studies .
Q. Methodological Guidance
Q. What controls are essential for interpreting this compound's tissue-specific effects?
- Pharmacological controls : Include β3-antagonists (e.g., SR59230A) to confirm on-target effects .
- Genetic controls : Use β3-adrenoceptor KO mice or tissue-specific Cre models .
- Vehicle controls : Account for solvent effects (e.g., DMSO) on metabolic parameters .
Q. How can researchers address variability in this compound response across studies?
- Strain standardization : Use genetically homogeneous cohorts (e.g., C57BL/6J mice) to minimize variability .
- Environmental controls : Maintain consistent housing temperatures (thermoneutrality vs. cold stress) to modulate BAT activity .
- Data normalization : Express results as fold-changes relative to baseline (pre-treatment) measurements .
Q. Contradiction Analysis Framework
Q. How should contradictory findings on this compound's role in tumor progression be analyzed?
this compound inhibits mammary tumor growth in MKR+/+ mice but may have context-dependent effects. Apply:
Eigenschaften
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041004 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138908-40-4 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-316243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.